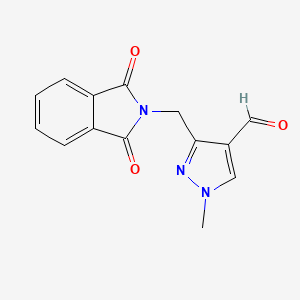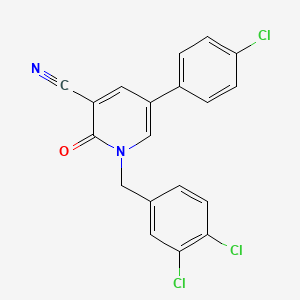
5-(4-Chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5-(4-Chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structure, which includes multiple chlorophenyl groups and a dihydro-pyridinecarbonitrile moiety. While the specific compound is not directly studied in the provided papers, related compounds with chlorophenyl and pyridinecarbonitrile groups have been investigated, suggesting potential applications in fields such as dye chemistry, medicinal chemistry, and materials science .
Synthesis Analysis
The synthesis of related pyrid
Scientific Research Applications
Synthesis Approaches : Pyridine derivatives, including those similar to 5-(4-Chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, have been synthesized through various chemical reactions. These include the synthesis of isoquinoline derivatives, pyrido pyrimidine derivatives, and pyrazolo pyridine derivatives from related pyridine carbonitriles (Al-Issa, 2012).
Structural and Optical Characteristics : The structural and optical properties of pyridine derivatives have been extensively studied, revealing their monoclinic polycrystalline nature and indirect allowed optical energy gaps. This research has implications for their potential applications in photonic devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Antifungal Activity : Certain pyridine derivatives exhibit significant antifungal activity. This is particularly notable in novel polyheterocyclic compounds containing fused 1,2,4-triazine moieties derived from related pyridine carbonitriles (Ibrahim et al., 2008).
Spectroscopic and Structural Analysis : The spectroscopic and structural analysis of pyridine derivatives, including 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, provides insights into their molecular configurations and potential for complex formation with transition metals, which is relevant for antibacterial applications (Sadeek et al., 2015).
Dyeing Performance and Metal Complexation : The dyeing performance of pyridine derivatives on fabrics and their metal complexation properties have been explored. This research informs the development of new dyes with specific properties for textiles (Abolude et al., 2021).
Crystallography and X-Ray Studies : X-ray crystallography studies of pyridine derivatives have provided detailed information on their molecular structures. This knowledge is crucial for understanding their chemical behavior and potential applications in various fields (Mazina et al., 2005).
Antimicrobial Evaluation : Some pyridine derivatives, including 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, have been evaluated for their antimicrobial properties, revealing their potential as antibacterial agents (Abdelghani et al., 2017).
properties
IUPAC Name |
5-(4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2O/c20-16-4-2-13(3-5-16)15-8-14(9-23)19(25)24(11-15)10-12-1-6-17(21)18(22)7-12/h1-8,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFGRGWHMXZEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C(=O)C(=C2)C#N)CC3=CC(=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


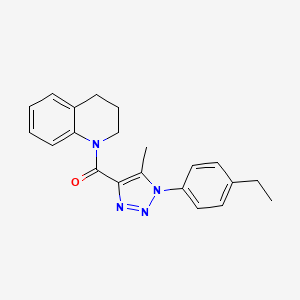
![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2528584.png)
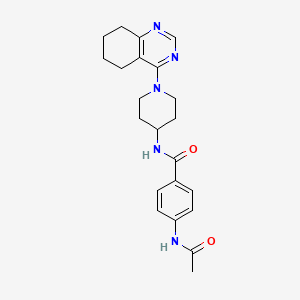
![1-[1-(6-Methylpyrazin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2528587.png)
![Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate](/img/structure/B2528589.png)
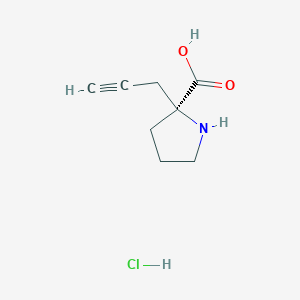
![N-(3-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2528592.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)furan-2-carboxamide](/img/structure/B2528593.png)
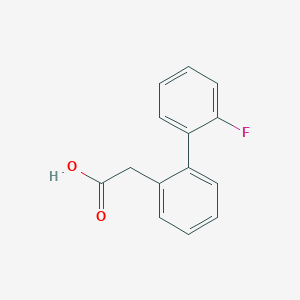
![Pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B2528600.png)
![6-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2528601.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2528602.png)
